4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide
Description
4-Butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a para-substituted phenyl ring bearing a butoxy chain.
Properties
IUPAC Name |
4-butoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-15-29-18-9-11-19(12-10-18)31(27,28)24-17-7-5-16(6-8-17)20-13-14-21(23-22-20)30(2,25)26/h5-14,24H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZUGFPCLWVOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections or cancer.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This can block the enzyme’s active site and prevent it from catalyzing its normal reaction .
Comparison with Similar Compounds
Pyridazine Ring Modifications
4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) :
- Structure : Morpholine replaces the methanesulfonyl group on the pyridazine ring.
- Molecular Weight : 476.57 g/mol (C₂₄H₂₈N₄O₄S).
- Impact : Morpholine’s electron-donating nature may reduce target-binding efficiency compared to the methanesulfonyl group, which is strongly electron-withdrawing. This substitution likely alters solubility and metabolic stability .
- 4-Butoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0710): Structure: 4-Methylpiperidine substituent on pyridazine. Molecular Weight: 452.57 g/mol (C₂₄H₂₈N₄O₃S).
Alkoxy Chain Variations
- 4-Ethoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide (BF01001): Structure: Ethoxy chain instead of butoxy. Molecular Weight: 433.5 g/mol (C₁₉H₁₉N₃O₅S₂).
4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |
|---|---|---|---|
| Target Compound | ~477 (estimated) | Butoxy, Methanesulfonyl | Moderate lipophilicity |
| G620-0599 (morpholine analog) | 476.57 | Butoxy, Morpholine | Higher aqueous solubility |
| BF01001 (ethoxy analog) | 433.50 | Ethoxy, Methanesulfonyl | Lower lipophilicity |
| G620-0710 (piperidine analog) | 452.57 | Butoxy, 4-Methylpiperidine | Enhanced membrane permeability |
Biological Activity
4-butoxy-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 382.45 g/mol
Sulfonamides, including this compound, typically act as inhibitors of carbonic anhydrases, which are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can lead to various physiological effects, making them targets for therapeutic interventions in conditions such as glaucoma, edema, and certain types of cancer.
Inhibition of Carbonic Anhydrases
Research has shown that compounds similar to this compound exhibit varying degrees of inhibition against different isoforms of carbonic anhydrases (CAs). For instance:
- hCA II : Medium potency inhibitor with KIs ranging from 54 to 75 nM.
- hCA VA/VB : Strong inhibitors with KIs around 8.3 to 8.6 nM.
- hCA IX and XII : Weaker inhibitors with KIs between 136 and 212 nM .
These findings suggest a selective inhibition profile that could be exploited for therapeutic purposes.
Study on Structural Activity Relationship (SAR)
A study focused on the structural characteristics influencing the biological activity of sulfonamides revealed that:
- The orientation of the phenyl tail significantly affects binding affinity and selectivity for different CA isoforms.
- Flexible linkers and polar groups enhance the potency of these compounds .
Comparative Analysis
A comparative analysis of various sulfonamide derivatives indicated that modifications in the substituents on the benzene ring can lead to substantial differences in inhibitory activity. For instance, variations in the alkyl chain length or functional groups attached to the sulfonamide moiety can modulate its interaction with the active site of CAs.
| Compound Name | KIs (nM) | Target CA Isoform |
|---|---|---|
| This compound | TBD | TBD |
| 4ITP | 54-75 | hCA II |
| Compound A | 8.3-8.6 | hCA VA/VB |
| Compound B | 136-212 | hCA IX/XII |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
